Cas no 2169347-35-5 (3-propylpyridin-4-ol)

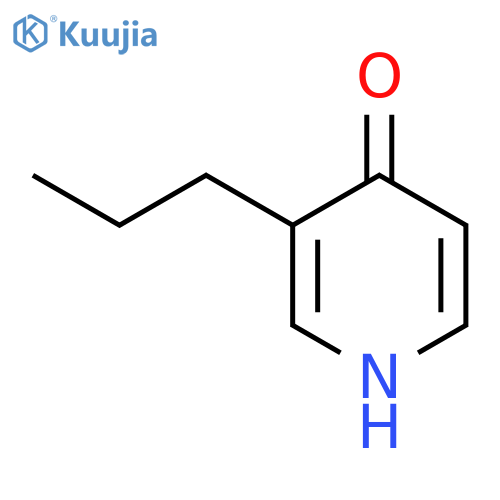

3-propylpyridin-4-ol structure

商品名:3-propylpyridin-4-ol

3-propylpyridin-4-ol 化学的及び物理的性質

名前と識別子

-

- 3-propylpyridin-4-ol

- 2169347-35-5

- SCHEMBL21466964

- EN300-1270043

-

- インチ: 1S/C8H11NO/c1-2-3-7-6-9-5-4-8(7)10/h4-6H,2-3H2,1H3,(H,9,10)

- InChIKey: UAFUYZFLVUEGEW-UHFFFAOYSA-N

- ほほえんだ: O=C1C=CNC=C1CCC

計算された属性

- せいみつぶんしりょう: 137.084063974g/mol

- どういたいしつりょう: 137.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 29.1Ų

3-propylpyridin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1270043-1.0g |

3-propylpyridin-4-ol |

2169347-35-5 | 1g |

$884.0 | 2023-05-23 | ||

| Enamine | EN300-1270043-10.0g |

3-propylpyridin-4-ol |

2169347-35-5 | 10g |

$3807.0 | 2023-05-23 | ||

| Enamine | EN300-1270043-2500mg |

3-propylpyridin-4-ol |

2169347-35-5 | 2500mg |

$2631.0 | 2023-10-02 | ||

| Enamine | EN300-1270043-50mg |

3-propylpyridin-4-ol |

2169347-35-5 | 50mg |

$1129.0 | 2023-10-02 | ||

| Enamine | EN300-1270043-500mg |

3-propylpyridin-4-ol |

2169347-35-5 | 500mg |

$1289.0 | 2023-10-02 | ||

| Enamine | EN300-1270043-0.05g |

3-propylpyridin-4-ol |

2169347-35-5 | 0.05g |

$744.0 | 2023-05-23 | ||

| Enamine | EN300-1270043-2.5g |

3-propylpyridin-4-ol |

2169347-35-5 | 2.5g |

$1735.0 | 2023-05-23 | ||

| Enamine | EN300-1270043-0.1g |

3-propylpyridin-4-ol |

2169347-35-5 | 0.1g |

$779.0 | 2023-05-23 | ||

| Enamine | EN300-1270043-0.25g |

3-propylpyridin-4-ol |

2169347-35-5 | 0.25g |

$814.0 | 2023-05-23 | ||

| Enamine | EN300-1270043-5.0g |

3-propylpyridin-4-ol |

2169347-35-5 | 5g |

$2566.0 | 2023-05-23 |

3-propylpyridin-4-ol 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Oliver D. John Food Funct., 2020,11, 6946-6960

2169347-35-5 (3-propylpyridin-4-ol) 関連製品

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬